Metosulam-5-hydroxy
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Overview
Description
Metosulam-5-hydroxy is a chemical compound that belongs to the class of sulfonanilide herbicides. It is primarily used as a post-emergence, broad-spectrum foliar herbicide to control broad-leaved weeds in various crops such as cereals, grain legumes, pasture, alfalfa, and rice . The compound is known for its selective action, being absorbed by roots and shoots, and inhibiting plant amino acid synthesis through the enzyme acetohydroxyacid synthase (AHAS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metosulam-5-hydroxy involves multiple steps, starting with the preparation of the sulfonanilide core. The key steps include:
Formation of the sulfonanilide core: This is achieved by reacting 2,6-dichloro-3-methylphenylamine with chlorosulfonic acid to form the sulfonamide intermediate.
Cyclization: The intermediate undergoes cyclization with triazolopyrimidine derivatives under controlled conditions to form the triazolopyrimidine-sulfonanilide structure.
Hydroxylation: The final step involves the hydroxylation of the triazolopyrimidine ring to introduce the hydroxy group at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of the sulfonamide intermediate and triazolopyrimidine derivatives.
Controlled reaction conditions: Maintaining optimal temperature, pressure, and pH to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Metosulam-5-hydroxy undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation products: Ketones and aldehydes.
Reduction products: Amines and other reduced derivatives.
Substitution products: Various substituted phenyl derivatives.
Scientific Research Applications
Metosulam-5-hydroxy has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study sulfonanilide chemistry and triazolopyrimidine derivatives.
Biology: Investigated for its effects on plant physiology, including its role in inhibiting amino acid synthesis.
Medicine: Explored for its potential as a lead compound in the development of new herbicides and pharmaceuticals.
Industry: Utilized in the formulation of herbicidal products for agricultural use
Mechanism of Action
Metosulam-5-hydroxy exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids in plants. The inhibition of AHAS leads to the accumulation of toxic intermediates and the depletion of essential amino acids, ultimately causing plant death .
Comparison with Similar Compounds
Florasulam: Another sulfonanilide herbicide with a similar mode of action.
Cloransulam-methyl: A sulfonanilide herbicide used for controlling broad-leaved weeds.
Pyroxsulam: A triazolopyrimidine herbicide with similar chemical properties
Uniqueness: Metosulam-5-hydroxy is unique due to its specific hydroxylation at the 5-position, which enhances its herbicidal activity and selectivity. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in controlling a wide range of broad-leaved weeds .
Properties
IUPAC Name |
N-(2,6-dichloro-3-methylphenyl)-7-methoxy-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5O4S/c1-6-3-4-7(14)11(10(6)15)19-25(22,23)13-17-12-16-8(21)5-9(24-2)20(12)18-13/h3-5,19H,1-2H3,(H,16,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSROZLYMVPRAFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=O)NC3=N2)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028259 |
Source
|
Record name | N-(2,6-Dichloro-3-methylphenyl)-7-methoxy-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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